molecular formula C22H30N6O2 B611671 Vesatolimod CAS No. 1228585-88-3

Vesatolimod

Cat. No. B611671
M. Wt: 410.52
InChI Key: VFOKSTCIRGDTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vesatolimod (also known as GS-9620) is an antiviral drug developed by Gilead Sciences . It acts as a potent and selective agonist of Toll-like receptor 7 (TLR7), a receptor involved in the regulation of the immune system . It is used to stimulate the immune system, which can increase its ability to combat chronic viral infections .


Molecular Structure Analysis

The molecular formula of Vesatolimod is C22H30N6O2 . It has an average mass of 410.513 Da and a monoisotopic mass of 410.243011 Da .


Physical And Chemical Properties Analysis

Vesatolimod has a molecular formula of C22H30N6O2 and an average mass of 410.513 Da .

Scientific Research Applications

Immune Activation in HIV-1

Vesatolimod is an oral toll-like receptor 7 (TLR7) agonist that has been studied for its effects on immune activation in virally suppressed adults with HIV-1. Research indicates that vesatolimod can lead to immune stimulation at doses above 4 mg, showing potential for future combination trials in people with HIV (Riddler et al., 2020).

Treatment of Chronic Hepatitis B

Vesatolimod has been evaluated in the treatment of chronic hepatitis B (CHB) in patients already on oral antiviral treatment. The studies found that it was safe and well-tolerated but did not observe significant declines in hepatitis B surface antigen levels (Janssen et al., 2017); (Agarwal et al., 2018).

Impact on HIV Controllers

Vesatolimod has been shown to cause a modest delay in viral rebound in HIV controllers after cessation of antiretroviral therapy (ART). This suggests potential use in combination therapies aimed at long-term control of HIV infection (SenGupta et al., 2021).

Activation of HIV-Specific CD8+ T-Cells

Vesatolimod can induce the activation of functional HIV-specific CD8+ T-cells in donor-derived peripheral blood mononuclear cell (PBMC) cultures. This supports its potential use in activating functional HIV-specific CD8+ T-cells as part of an HIV remission strategy (Ram et al., 2020).

Metabolic Stability and Metabolite Identification

A study focusing on the metabolic stability of vesatolimod in liver microsomes of rats, dogs, and humans revealed insights into its metabolic pathways, including hydroxylation and oxidative deamination. This research is crucial for understanding vesatolimod's pharmacokinetics and safety profile (Li et al., 2018).

Future Directions

Vesatolimod is currently in clinical trials to determine whether it is safe and effective in patients with Hepatitis B and HIV/AIDS . It has also shown activity against other viral diseases such as norovirus and enterovirus 71 . Future research will likely continue to explore the potential of Vesatolimod in treating various viral infections .

properties

IUPAC Name

4-amino-2-butoxy-8-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-2-3-11-30-22-25-20(23)19-21(26-22)28(15-18(29)24-19)14-17-8-6-7-16(12-17)13-27-9-4-5-10-27/h6-8,12H,2-5,9-11,13-15H2,1H3,(H,24,29)(H2,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOKSTCIRGDTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(CC(=O)N2)CC3=CC=CC(=C3)CN4CCCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153741
Record name GS-9620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vesatolimod

CAS RN

1228585-88-3
Record name Vesatolimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228585883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vesatolimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12687
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GS-9620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VESATOLIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8M467C50G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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